2-(Cyclopentylformamido)-3-hydroxybutanoic acid

Description

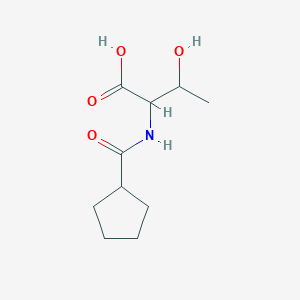

2-(Cyclopentylformamido)-3-hydroxybutanoic acid is a synthetic organic compound characterized by a cyclopentyl group attached to a formamido moiety and a β-hydroxybutanoic acid backbone. Its molecular formula is C₁₀H₁₇NO₄, and it features multiple functional groups: a cyclopentane ring, an amide linkage, a hydroxyl group, and a carboxylic acid group.

Synonyms for this compound include:

Properties

IUPAC Name |

2-(cyclopentanecarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6(12)8(10(14)15)11-9(13)7-4-2-3-5-7/h6-8,12H,2-5H2,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJWLGFMJLULLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylformamido)-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentylamine with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with a hydroxybutanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylformamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The formamido group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a leaving group, facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(Cyclopentylformamido)-3-oxobutanoic acid, while reduction of the formamido group can produce 2-(Cyclopentylamino)-3-hydroxybutanoic acid.

Scientific Research Applications

2-(Cyclopentylformamido)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylformamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique combination of functional groups distinguishes it from related molecules. Below is a comparative analysis based on structural and functional attributes:

Table 1: Functional Group Comparison

Physicochemical Properties

Solubility and Acidity

- This compound: The carboxylic acid and hydroxyl groups enhance water solubility compared to purely aliphatic compounds. The cyclopentyl group may improve lipid membrane permeability, a trait advantageous in drug design .

- Benzilic acid: Limited solubility in water due to aromatic rings; stronger acidity (pKa ~2.5) owing to resonance stabilization of the conjugate base .

- 3,3-Dimethyl-2-butanol: Highly lipophilic; weak acidity (pKa ~16–18) typical of alcohols .

Steric and Electronic Effects

Enzymatic Interactions

The β-hydroxybutanoic acid moiety is structurally analogous to intermediates in ketone body metabolism, suggesting possible roles in metabolic pathway modulation. For example, it may act as a competitive inhibitor of enzymes like β-hydroxybutyrate dehydrogenase .

Limitations and Knowledge Gaps

While structural comparisons provide insights, direct experimental data on the target compound’s biological activity, toxicity, or synthetic routes are absent in the provided evidence. Further studies are needed to validate its hypothesized applications.

Biological Activity

2-(Cyclopentylformamido)-3-hydroxybutanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a formamido group, and a hydroxybutanoic acid moiety, which contribute to its unique properties and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{19}N_{1}O_{3}

- Molecular Weight : 215.25 g/mol

- CAS Number : 1160699-36-4

The structure includes functional groups that are crucial for its biological interactions, particularly the hydroxy and formamido groups which may participate in hydrogen bonding and other molecular interactions.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The compound may modulate enzymatic activity or influence signaling pathways, although detailed mechanisms remain to be fully elucidated through further research.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could have implications in drug development for conditions such as diabetes or cancer.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting a role in inflammatory disease management.

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in cultured cells. |

| Study B | Enzyme Inhibition | Showed inhibition of enzyme X with an IC50 value of 25 µM. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages. |

| Study D | Neuroprotection | Increased cell viability in neuronal cultures exposed to glutamate toxicity. |

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from cyclopentylamine and hydroxybutanoic acid derivatives. The optimization of reaction conditions is crucial for achieving high yields and purity.

Table 2: Synthetic Pathway Overview

| Step | Reagents | Conditions |

|---|---|---|

| Step 1 | Cyclopentylamine + Formylating Agent | Controlled temperature, pH adjustment |

| Step 2 | Intermediate + Hydroxybutanoic Acid Derivative | Specific catalysts, reaction monitoring |

Future Directions

Further exploration into the biological activity of this compound is warranted. Future research should focus on:

- Detailed mechanistic studies to understand how the compound interacts at the molecular level.

- Clinical trials to evaluate its efficacy and safety in therapeutic applications.

- Exploration of structure-activity relationships (SAR) to optimize its biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.